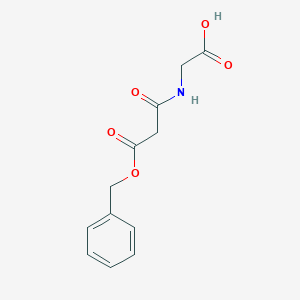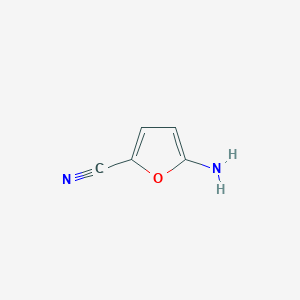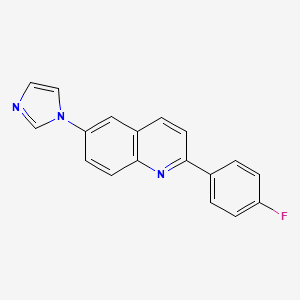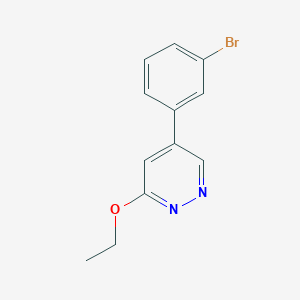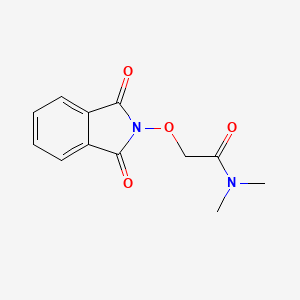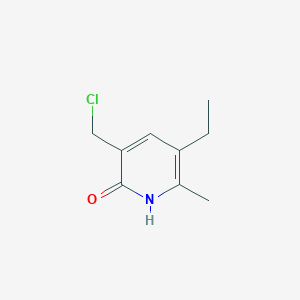
3-(6-Ethylpyridin-3-yl)-4-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(6-Ethylpyridin-3-yl)-4-methylaniline: is an organic compound that belongs to the class of aromatic amines It features a pyridine ring substituted with an ethyl group at the 6-position and an aniline moiety substituted with a methyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Ethylpyridin-3-yl)-4-methylaniline can be achieved through several synthetic routes. One common method involves the following steps:
Nitration of 6-Ethylpyridine: The starting material, 6-ethylpyridine, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 6-ethyl-3-nitropyridine.
Reduction of Nitro Group: The nitro group in 6-ethyl-3-nitropyridine is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid, resulting in 3-amino-6-ethylpyridine.
Coupling with 4-Methylbenzene: The final step involves the coupling of 3-amino-6-ethylpyridine with 4-methylbenzene under basic conditions, typically using a palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura coupling) to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-(6-Ethylpyridin-3-yl)-4-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
3-(6-Ethylpyridin-3-yl)-4-methylaniline has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be incorporated into polymers and other materials to enhance their properties.
Biological Studies: It can be used as a probe to study biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 3-(6-Ethylpyridin-3-yl)-4-methylaniline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(6-Methylpyridin-3-yl)-4-methylaniline
- 3-(6-Ethylpyridin-3-yl)-4-ethylaniline
- 3-(6-Propylpyridin-3-yl)-4-methylaniline
Uniqueness
3-(6-Ethylpyridin-3-yl)-4-methylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness can be leveraged in the design of novel compounds with tailored functionalities for specific applications.
Properties
Molecular Formula |
C14H16N2 |
|---|---|
Molecular Weight |
212.29 g/mol |
IUPAC Name |
3-(6-ethylpyridin-3-yl)-4-methylaniline |
InChI |
InChI=1S/C14H16N2/c1-3-13-7-5-11(9-16-13)14-8-12(15)6-4-10(14)2/h4-9H,3,15H2,1-2H3 |
InChI Key |
CITYMDYHYFYGLT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC=C(C=C1)C2=C(C=CC(=C2)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-benzyl-3-(4H-pyrrolo[2,3-d][1,3]thiazol-5-yl)aniline](/img/structure/B13877415.png)
![Tert-butyl 4-[[2-(4-acetylpiperazin-1-yl)-4-chlorophenyl]methyl]piperazine-1-carboxylate](/img/structure/B13877424.png)

![5-Chloro-7-[(1-methylethyl)amino]pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B13877442.png)



